2-(4-Decylphenyl)pyrimidin-5-OL
Description
2-(4-Decylphenyl)pyrimidin-5-OL is a pyrimidine derivative characterized by a hydroxyl group at position 5 of the pyrimidine ring and a 4-decylphenyl substituent at position 2.
Properties
CAS No. |
132598-65-3 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-decylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3 |
InChI Key |
KBIARTZXMGWTHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyms |
2-(4-Decylphenyl)-5-hydroxypyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-(Piperidin-4-yl)pyrimidin-5-ol
(b) Imidazo[1,2-a]pyrimidin-5-ol Derivatives
- Example Compound : 6-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-imidazo[1,2-a]pyrimidin-5-ol
- Molecular Formula : C21H19N3O3
- Molecular Weight : 361.4 g/mol
- Key Substituents : A fused imidazo-pyrimidine core with methoxyphenyl and methyl groups.
- However, the lack of a long alkyl chain limits surfactant-like behavior compared to this compound .
(c) 2-Methoxy-4,6-dimethylpyrimidin-5-OL
- Molecular Formula : C7H10N2O2
- Molecular Weight : ~154.17 g/mol (calculated)
- Key Substituents : Methoxy and methyl groups at positions 2, 4, and 4.
- The shorter substituents (vs. decyl) result in lower molecular weight and altered solubility profiles .
Physicochemical and Functional Properties
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